N-[2-(1,2-benzoxazol-3-yl)ethyl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide
Description
N-[2-(1,2-benzoxazol-3-yl)ethyl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide is a complex organic compound featuring both benzoxazole and oxazole moieties. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research.
Properties
IUPAC Name |
N-[2-(1,2-benzoxazol-3-yl)ethyl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-13-12-17(26-21-13)19(7-10-24-11-8-19)18(23)20-9-6-15-14-4-2-3-5-16(14)25-22-15/h2-5,12H,6-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSKRPFRAWBCIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2(CCOCC2)C(=O)NCCC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,2-benzoxazol-3-yl)ethyl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and oxazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents include anhydrous potassium carbonate and ethyl chloroacetate, with reactions often carried out in dry acetone .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,2-benzoxazol-3-yl)ethyl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[2-(1,2-benzoxazol-3-yl)ethyl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(1,2-benzoxazol-3-yl)ethyl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzoxazole and oxazole moieties can bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: Known for their antimicrobial and anticancer activities.
Oxazole derivatives: Exhibiting a range of biological activities, including anti-inflammatory and antiviral properties.
Uniqueness
N-[2-(1,2-benzoxazol-3-yl)ethyl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide is unique due to the combination of benzoxazole and oxazole moieties in a single molecule. This structural feature enhances its potential biological activity and makes it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
